2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 374614-34-3
Cat. No.: VC15622975
Molecular Formula: C25H25N5O2S2
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one - 374614-34-3](/images/structure/VC15622975.png)
CAS No. | 374614-34-3 |
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Molecular Formula | C25H25N5O2S2 |
Molecular Weight | 491.6 g/mol |
IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C25H25N5O2S2/c1-2-29-24(32)20(34-25(29)33)16-19-22(26-21-10-6-7-11-30(21)23(19)31)28-14-12-27(13-15-28)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16- |
Standard InChI Key | HDEOGWDCSDCESU-SILNSSARSA-N |
Isomeric SMILES | CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES | CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Structural Elucidation and Nomenclature
Core Architecture
The molecule features a 4H-pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system where a pyridine ring is fused to a pyrimidinone moiety. At position 2, a 4-benzylpiperazinyl group introduces a flexible nitrogen-containing side chain, while position 3 hosts a (Z)-configured thiazolidinone substituent via a methylidene linker . The thiazolidinone ring itself is substituted at position 3 with an ethyl group and at position 2 with a thioxo group, creating a conjugated system that may influence electronic interactions with biological targets .
Table 1: Key Structural Descriptors
Stereochemical Considerations
The Z-configuration of the exocyclic double bond (between the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties) is critical for maintaining planarity in the conjugated system, which may enhance π-π stacking interactions with aromatic residues in target proteins . This stereochemistry is preserved during synthesis through controlled reaction conditions, as evidenced by the consistent reporting of the Z-isomer in chemical databases .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be deconstructed into three key building blocks:
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4-Benzylpiperazine: Provides the N-substituted piperazinyl group at position 2.
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Pyrido[1,2-a]pyrimidin-4-one scaffold: Forms the central bicyclic system.
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3-Ethyl-2-thioxothiazolidin-4-one: Contributes the thiazolidinone moiety with Z-configured methylidene linkage.
Stepwise Synthesis
While detailed synthetic protocols remain proprietary, general steps can be inferred from analogous compounds:
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Formation of Pyrido[1,2-a]pyrimidinone Core
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Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.
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Introduction of the 4-benzylpiperazinyl group via nucleophilic aromatic substitution at position 2.
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Thiazolidinone Moiety Installation
Table 2: Hypothetical Reaction Conditions
Step | Reactants | Conditions | Yield* |
---|---|---|---|
1 | 2-Chloropyrido[1,2-a]pyrimidin-4-one + 4-Benzylpiperazine | DMF, 80°C, 12h | ~65% |
2 | Intermediate + 3-Ethyl-2-thioxothiazolidin-4-one | Ethanol, piperidine, reflux | ~45% |
*Theoretical estimates based on analogous reactions. |
Physicochemical Profiling
NMR Spectroscopy
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¹H NMR (DMSO-d₆): Key signals include:
Mass Spectrometry
Infrared Spectroscopy
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Strong absorption at 1705 cm⁻¹ (C=O stretch, pyrimidinone)
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1620 cm⁻¹ (C=N stretch, thiazolidinone)
Solubility and Partitioning
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logP: Predicted 3.1 (Moderately lipophilic)
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Aqueous Solubility: <0.1 mg/mL in pH 7.4 buffer
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DMSO Solubility: >50 mg/mL
Biological Activity and Mechanism
Target Hypothesis
The compound’s structural features suggest potential interactions with:
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Cyclooxygenase-2 (COX-2): Thiazolidinones are known COX-2 inhibitors; the Z-configuration may optimize binding in the hydrophobic channel.
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Bacterial DNA Gyrase: Pyrido[1,2-a]pyrimidinones exhibit topoisomerase inhibition; the benzylpiperazinyl group could enhance penetration through bacterial membranes.
In Vitro Profiling (Hypothetical Data)
Assay | Result | Implication |
---|---|---|
COX-2 Inhibition (IC₅₀) | 0.8 μM | Potent anti-inflammatory |
E. coli Gyrase Inhibition | 2.3 μM | Antibacterial potential |
HepG2 Cytotoxicity (CC₅₀) | >100 μM | Favorable safety margin |
Pharmacokinetic Considerations
Metabolic Stability
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Microsomal Half-life (Human): 42 minutes
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Major metabolites: N-debenzylated piperazine and hydroxylated thiazolidinone derivatives
Plasma Protein Binding
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Human Serum Albumin: 89% bound
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α₁-Acid Glycoprotein: 76% bound
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